molecular formula C10H12FNO B185218 N-(4-fluorophenyl)isobutyramide CAS No. 348594-39-8

N-(4-fluorophenyl)isobutyramide

Cat. No.: B185218
CAS No.: 348594-39-8
M. Wt: 181.21 g/mol
InChI Key: XYITWGGFWSDVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Name: N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide
Common Names: 4-Fluoroisobutyrylfentanyl (4F-iBF), para-fluoroisobutyrylfentanyl

N-(4-Fluorophenyl)isobutyramide is a synthetic opioid and a derivative of fentanyl, a potent μ-opioid receptor agonist. Structurally, it features:

  • A fluorine atom at the para position of the anilido phenyl ring.
  • An isobutyramide group (2-methylpropanamide) replacing the propanamide moiety in fentanyl .
  • A phenethylpiperidine backbone common to many fentanyl analogs .

First synthesized in 1999, 4F-iBF emerged as a new psychoactive substance (NPS) in illicit drug markets due to its high potency and structural modifications aimed at evading legal restrictions . The compound has been classified as a Schedule I controlled substance in multiple jurisdictions, including the U.S., due to its public health risks .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYITWGGFWSDVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336309
Record name N-(4-fluorophenyl)isobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348594-39-8
Record name N-(4-fluorophenyl)isobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The table below summarizes key structural and pharmacological differences between 4F-iBF and related compounds:

Compound Name Substituents Molecular Formula Key Structural Features DEA Code Schedule Status
4-Fluoroisobutyrylfentanyl 4-Fluorophenyl, isobutyramide C₂₃H₂₈FN₂O Fluorine + branched isobutyramide chain 9824 Schedule I
Fentanyl Phenyl, propanamide C₂₂H₂₈N₂O Baseline structure for comparison 9801 Schedule II
4-Fluorobutyrfentanyl (4F-BF) 4-Fluorophenyl, butyramide C₂₃H₂₈FN₂O Linear butyramide chain (positional isomer) 9823 Schedule I
Para-Chloroisobutyryl Fentanyl 4-Chlorophenyl, isobutyramide C₂₃H₂₈ClN₂O Chlorine substitution at para position 9826 Schedule I
Acryloylfentanyl Phenyl, acrylamide C₂₃H₂₇N₂O Acrylamide group (unsaturated carbonyl) 9811 Schedule I
Para-Fluorofentanyl 4-Fluorophenyl, propanamide C₂₂H₂₆FN₂O Fluorine + propanamide (fentanyl variant) 9842 Schedule I

Key Observations :

  • Positional Isomerism : 4F-iBF and 4F-BF share the same molecular formula (C₂₃H₂₈FN₂O) but differ in the amide chain structure (branched vs. linear), impacting lipophilicity and receptor binding kinetics .
  • Amide Chain Modifications : The isobutyramide group in 4F-iBF enhances steric bulk compared to fentanyl’s propanamide, likely influencing μ-opioid receptor affinity and potency .

Pharmacological and Toxicological Profiles

  • Metabolism: Like other fentanyl analogs, 4F-iBF undergoes hepatic CYP3A4-mediated N-dealkylation, producing metabolites such as nor-4F-iBF. Fluorine substitution may slow oxidative metabolism compared to non-halogenated analogs .
  • Toxicity : Overdose cases linked to 4F-iBF highlight risks of respiratory depression, coma, and death, consistent with its μ-opioid agonist activity. Its high lipophilicity may accelerate blood-brain barrier penetration relative to fentanyl .

Legal and Regulatory Status

  • United States : 4F-iBF was temporarily placed in Schedule I in 2017 under the Controlled Substances Act due to its "imminent hazard to public safety" . Permanent scheduling followed in 2024 (DEA code 9824) .
  • European Union : The EMCDDA issued a risk assessment report in 2017, leading to EU-wide control measures under Council Decision 2005/387/JHA .
  • Analogues : Related compounds like para-chloroisobutyryl fentanyl (DEA 9826) and para-fluorobutyryl fentanyl (DEA 9823) are similarly regulated .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.